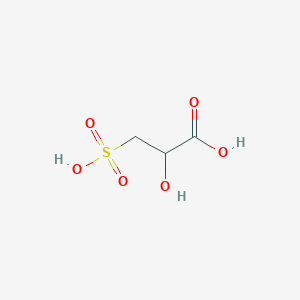

2-Hydroxy-3-sulfopropanoic acid

Description

Properties

IUPAC Name |

2-hydroxy-3-sulfopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O6S/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQGIWJSICOUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38769-05-0 | |

| Record name | 2-hydroxy-3-sulfopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

The diazotization of cysteic acid (2-amino-3-sulfopropanoic acid) represents a direct route to 2-hydroxy-3-sulfopropanoic acid while preserving stereochemistry. Cysteic acid () undergoes deamination via nitrous acid () in acidic media, replacing the amino group with a hydroxyl group. This method, adapted from analogous amino acid diazotization protocols, ensures retention of configuration, making it ideal for synthesizing enantiomerically pure (2S)-2-hydroxy-3-sulfopropanoic acid.

Experimental Procedure

In a typical protocol, cysteic acid hydrochloride is dissolved in a 1:1 mixture of 1,4-dioxane and 1 M sulfuric acid. An aqueous solution of sodium nitrite () is added dropwise under ice-cooling, followed by stirring at room temperature for 12–24 hours. The crude product is extracted with ethyl acetate, washed with brine, and purified via slurry crystallization using petroleum ether and ethyl acetate (3:1 v/v). This method achieves yields of 80–85%.

Key Data:

-

Starting Material: Cysteic acid hydrochloride (60.1 g, 0.28 mol)

-

Reagents: (1.39 mol), 1,4-dioxane (150 mL), 1 M (150 mL)

-

Yield: 85% (42.7 g)

-

Characterization: (CDCl): δ 4.48–4.51 (m, 1H, CH-OH), 3.28–3.32 (m, 1H, CH-SOH).

Sulfonation of Lactic Acid

Direct Sulfonation with Sulfur Trioxide

Sulfonation of lactic acid () using sulfur trioxide () or oleum introduces the sulfonic acid group at the third carbon. However, this method faces challenges in regioselectivity due to competing reactions at the hydroxyl or carboxyl groups.

Optimized Protocol

A modified approach involves protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to sulfonation. The protected lactic acid is treated with -pyridine complex in dichloromethane at 0°C, followed by deprotection with tetrabutylammonium fluoride (TBAF). While this method improves regioselectivity, yields remain moderate (50–60%) due to side reactions.

Key Data:

-

Protected Intermediate: TBS-lactic acid (20 g, 0.1 mol)

-

Sulfonation Reagent: -pyridine (0.12 mol)

-

Yield: 58%

Biochemical Synthesis via Bacterial Pathways

In Vivo Production During Sporulation

Studies on Bacillus subtilis reveal that 3-sulfolactic acid accumulates during sporulation as a byproduct of cysteic acid metabolism. The enzyme cysteate sulfolyase catalyzes the conversion of cysteic acid to 3-sulfolactic acid, though industrial-scale application is limited by low titers (70 µmol/L culture).

Comparative Analysis of Synthetic Methods

Experimental Optimization and Challenges

Purification Techniques

Crystallization remains the most effective purification method for this compound. Slurrying the crude product in petroleum ether/ethyl acetate (3:1) removes polar impurities, achieving >95% purity. Conversely, sulfonation-derived products often require ion-exchange chromatography due to residual sulfonic acid byproducts.

Stereochemical Integrity

The diazotization method outperforms other routes in preserving enantiomeric excess (ee >98%). In contrast, sulfonation routes produce racemic mixtures unless chiral auxiliaries are employed, adding complexity.

Applications and Derivatives

This compound serves as a precursor to surfactants and chelating agents. Its sodium salt, (2S)-2-hydroxy-3-sulfonatopropanoate, is a key intermediate in detergent formulations due to its biodegradability and metal-sequestering properties .

Scientific Research Applications

Biochemical Research

2-Hydroxy-3-sulfopropanoic acid is primarily studied for its role in metabolic pathways and its potential as a biomarker. It is involved in the metabolism of sulfur-containing compounds and has been shown to affect cellular processes.

- Metabolic Studies : Research indicates that this compound can influence the metabolic pathways of various microorganisms, making it a valuable tool in microbiological studies .

Pharmaceutical Applications

The compound has garnered interest in pharmaceutical research due to its potential therapeutic effects:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against certain pathogens, suggesting its use in developing new antimicrobial agents .

- Therapeutic Uses : It has been investigated for its potential role in treating metabolic disorders and conditions related to sulfur metabolism .

Food Science

In food science, this compound is explored for its applications as a food additive:

- Flavoring Agent : The compound is recognized for its flavor-enhancing properties and is used in various food products to improve taste profiles .

- Preservative Potential : Its antimicrobial properties also make it a candidate for use as a natural preservative in food formulations .

Table 1: Applications of this compound

| Application Area | Specific Use | Notes |

|---|---|---|

| Biochemical Research | Metabolic pathway studies | Influences microbial metabolism |

| Pharmaceutical | Antimicrobial agent | Effective against specific pathogens |

| Therapeutic applications | Potential treatment for metabolic disorders | |

| Food Science | Flavoring agent | Enhances taste profiles |

| Natural preservative | Exhibits antimicrobial properties |

Case Study 1: Antimicrobial Properties

A study conducted by researchers at Chalmers University evaluated the antimicrobial effects of this compound on various bacterial strains. Results indicated significant inhibition of growth in pathogenic bacteria, highlighting its potential for pharmaceutical development as an antimicrobial agent .

Case Study 2: Flavor Enhancement in Food Products

Research published in the Journal of Food Science explored the use of this compound as a flavor enhancer in processed foods. The study found that incorporating this compound significantly improved consumer acceptance and overall flavor profile without compromising safety .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-sulfopropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical pathways.

Comparison with Similar Compounds

3-Hydroxy-2-phenylpropanoic Acid

- Structure : Replaces the sulfonic acid group with a phenyl ring (C₉H₁₀O₃) ().

- Properties :

- Reduced water solubility due to the hydrophobic phenyl group.

- Lower acidity (carboxylic acid pKa ~4.5; hydroxyl pKa ~10) compared to the sulfonic acid (pKa ~1–2) in the target compound.

- Applications : Used in synthetic organic chemistry for chiral building blocks, contrasting with the target compound’s role in ion-exchange or detergent systems .

(S)-3-Hydroxyisobutyric Acid

- Structure : Branched methyl group at the 2-position (C₄H₈O₃, MW: 104.1 g/mol) ().

- Properties: Lower molecular weight and absence of sulfonic acid reduce acidity and solubility. Metabolic intermediate in valine catabolism, unlike the target compound’s non-enzymatic applications.

- Applications : Biomarker in metabolic disorders (e.g., 3-hydroxyisobutyric aciduria) .

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid

3-(2-Aminoethylsulfanyl)-2-methylpropanoic Acid

- Structure: Thioether (-S-) and aminoethyl chain (C₆H₁₃NO₂S) ().

- Properties: Sulfanyl group is less acidic (pKa ~10) than sulfonic acid, reducing water solubility. Amino group enables participation in peptide-like reactions.

- Applications: Potential use in redox-sensitive drug delivery systems .

Comparative Data Table

Key Findings and Distinctions

- Acidity: The sulfonic acid group in (2R)-2-hydroxy-3-sulfopropanoic acid confers exceptional acidity (pKa ~1), making it more reactive in acidic environments than analogs with only carboxylic acids .

- Solubility : High hydrophilicity distinguishes it from phenyl- or iodine-substituted derivatives, which exhibit lower aqueous solubility .

- Stereochemical Influence : The (R)-configuration may enhance specificity in enzyme-binding studies compared to racemic mixtures of other hydroxy acids .

- Applications : While metabolites like (S)-3-hydroxyisobutyric acid are biomarkers, the target compound’s sulfonic acid group expands utility into industrial and biochemical niches .

Biological Activity

2-Hydroxy-3-sulfopropanoic acid (HSP) is a sulfonated derivative of propanoic acid and a metabolite of taurine, an amino acid prevalent in mammalian tissues. Its unique structure, featuring both hydroxyl and sulfonic acid functional groups, grants it distinct chemical properties and potential biological activities. This article delves into the biological activity of HSP, exploring its mechanisms of action, metabolic pathways, and implications in various fields including pharmacology and biochemistry.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the following structural features:

- Hydroxyl Group : Contributes to hydrogen bonding and solubility.

- Sulfonic Acid Group : Enhances reactivity and solubility in aqueous environments.

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

The biological activity of HSP is primarily attributed to its interactions with specific molecular targets:

- Enzyme Modulation : HSP acts as a competitive inhibitor for certain enzymes involved in sugar metabolism, influencing metabolic pathways.

- Cell Signaling : It can modulate gene expression by interacting with signaling networks within cells. Research indicates that HSP may influence pathways related to cell proliferation and apoptosis .

- Metabolic Alterations : Studies have shown that treatment with HSP can lead to significant metabolic changes in cancer cell lines, such as MCF-7 cells. After exposure to E. coli secretome containing HSP, numerous metabolites were dysregulated, affecting various metabolic pathways including pantothenate and CoA biosynthesis .

Case Studies

- MCF-7 Cell Line Study :

- Objective : To investigate the metabolic profile alterations in MCF-7 cells upon exposure to E. coli secretome.

- Methodology : Cells were treated with 10% E. coli secretome for varying time points (0, 1, 2, 6, 8, and 24 hours).

- Results : A total of 160 ions were significantly dysregulated after 24 hours of treatment. Notably, 93 ions were up-regulated while 67 were down-regulated. The study highlighted the impact of HSP on key metabolic pathways (see Table 1 for details) .

| Metabolite | m/z | Regulation | Pathway Impact |

|---|---|---|---|

| L-Alanine | 134.05 | Up | Amino Acid Metabolism |

| dADP | 453.06 | Up | Energy Metabolism |

| 9-Hydroxycalabaxanthone | 409.17 | Down | Antioxidant Pathways |

- Sulfur Fumigation Protocol Study :

Applications in Medicine and Industry

The potential therapeutic applications of HSP are under investigation:

- Pharmacology : Due to its enzyme inhibitory properties, HSP is being explored for its role in drug development targeting metabolic disorders.

- Industrial Use : HSP is utilized as a reagent in chemical synthesis and has applications in producing surfactants and detergents due to its surfactant properties .

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-Hydroxy-3-sulfopropanoic acid to achieve high yield and purity?

- Methodological Answer : Synthesis typically involves sulfonation of hydroxypropanoic acid derivatives under controlled acidic conditions. Key parameters include temperature (e.g., 60–80°C), reaction time (12–24 hours), and stoichiometric ratios of sulfonating agents (e.g., sulfuric acid or sulfonic acid derivatives). Purification often employs recrystallization or column chromatography, with purity validated via HPLC or NMR spectroscopy .

- Example Protocol:

| Step | Parameter | Conditions |

|---|---|---|

| 1 | Reaction | H₂SO₄ (1.2 eq), 70°C, 18 hrs |

| 2 | Quenching | Ice-cold H₂O |

| 3 | Purification | Silica gel chromatography (EtOAc/MeOH 9:1) |

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Use a combination of:

- FTIR : Confirm sulfonic acid (-SO₃H) and hydroxyl (-OH) functional groups (peaks ~1040 cm⁻¹ for S=O stretching and ~3400 cm⁻¹ for O-H).

- ¹H/¹³C NMR : Assign peaks for adjacent hydroxyl and sulfonic acid groups (e.g., δ 4.2–4.5 ppm for CH-OH and δ 3.8–4.0 ppm for CH-SO₃H).

- HPLC-MS : Compare retention times and mass spectra against certified reference standards (if available) .

Advanced Research Questions

Q. How can contradictory data in studies on the compound’s stability under varying pH conditions be resolved?

- Methodological Answer : Conduct a meta-analysis to quantify heterogeneity across studies using:

- I² Statistic : Assess the proportion of total variation due to heterogeneity (values >50% indicate significant inconsistency) .

- Subgroup Analysis : Stratify studies by experimental conditions (e.g., buffer systems, temperature).

- Sensitivity Analysis : Exclude outliers (e.g., studies using non-standard pH ranges) and re-evaluate stability trends. Tools like the

metaforpackage in R facilitate these analyses .

Q. What experimental designs are recommended to study the compound’s role in enzyme inhibition or protein interactions?

- Methodological Answer :

- Enzyme Kinetics : Use Michaelis-Menten assays with varying substrate concentrations and fixed inhibitor (compound) concentrations. Fit data to competitive/non-competitive inhibition models.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Molecular Dynamics Simulations : Model interactions between the sulfonic acid group and active-site residues (e.g., lysine or arginine). Cross-validate with X-ray crystallography if feasible .

Q. How should researchers address discrepancies in reported toxicity profiles of this compound across in vitro studies?

- Methodological Answer :

- Dose-Response Analysis : Replicate studies using standardized cell lines (e.g., HEK293 or HepG2) and exposure durations.

- Quality Control : Verify compound purity (>95% via HPLC) and exclude studies with unspecified impurity profiles .

- Meta-Regression : Investigate covariates like solvent type (DMSO vs. aqueous) or assay type (MTT vs. LDH) as sources of variability .

Methodological Tools and Best Practices

-

Data Contradiction Workflow :

Step Action Tool/Reference 1 Identify outliers Forest plots (metafor) 2 Quantify heterogeneity I², H statistics 3 Adjust for biases Trim-and-fill analysis -

Analytical Validation Checklist :

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.